(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine
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Overview
Description
Compound 46c, identified by the PubMed ID 29350534, is a synthetic organic compound that functions as a CXCR4 antagonist . It is a structural analogue of TIQ-15 and has been developed for potential clinical utility as an anti-cancer agent . Compared to TIQ-15, compound 46c has improved predicted intestinal permeability and reduced inhibition of CYP450 2D6, making it a more suitable clinical lead .
Preparation Methods
The synthetic routes and reaction conditions for compound 46c involve multiple steps, starting from the parent molecule TIQ-15 . The specific details of the synthesis, including reagents and conditions, are typically outlined in the original research articles and patents. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Compound 46c undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 46c has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of CXCR4 antagonists.
Biology: It is used to investigate the role of CXCR4 in various biological processes, including cell migration and immune response.
Medicine: It is being developed as a potential anti-cancer agent due to its ability to inhibit CXCR4, which is involved in cancer cell metastasis.
Industry: It may have applications in the development of new therapeutic agents targeting CXCR4.
Mechanism of Action
Compound 46c exerts its effects by antagonizing the CXCR4 receptor . CXCR4 is a G protein-coupled receptor that plays a crucial role in cell signaling pathways involved in cell migration, immune response, and cancer metastasis. By inhibiting CXCR4, compound 46c can disrupt these pathways, leading to reduced cancer cell migration and metastasis .
Comparison with Similar Compounds
Compound 46c is compared with other CXCR4 antagonists, such as TIQ-15 . The key differences include:
Improved Intestinal Permeability: Compound 46c has better predicted intestinal permeability compared to TIQ-15.
Reduced Inhibition of CYP450 2D6: Compound 46c has reduced inhibition of CYP450 2D6, which is important for minimizing adverse drug-drug interactions.
Similar compounds include:
- TIQ-15
- Other CXCR4 antagonists under development
These features make compound 46c a more suitable candidate for clinical development compared to its analogues .
Properties
Molecular Formula |
C28H38N4O |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C28H38N4O/c1-2-8-24-20-31-26(19-23(24)7-1)21-32(16-4-3-14-29-25-12-17-33-18-13-25)27-11-5-9-22-10-6-15-30-28(22)27/h1-4,6-8,10,15,25-27,29,31H,5,9,11-14,16-21H2/b4-3+/t26-,27+/m1/s1 |
InChI Key |
QPAGOTNPJABYCP-FITNPZAZSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(C/C=C/CNC3CCOCC3)C[C@H]4CC5=CC=CC=C5CN4 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC=CCNC3CCOCC3)CC4CC5=CC=CC=C5CN4 |
Origin of Product |
United States |
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